Pyrazolo[1,5-A]pyridin-2-ylmethanamine
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUQQQPLBINFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717028 | |
| Record name | 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-06-9 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for Pyrazolo[1,5-a]pyridine Derivatives
The synthesis of pyrazolo[1,5-a]pyridine derivatives, including pyrazolo[1,5-a]pyridin-2-ylmethanamine, typically involves the condensation of aminopyridines with β-dicarbonyl compounds, followed by oxidative cyclization. A well-documented method involves the reaction of N-amino-2-iminopyridine derivatives with 1,3-dicarbonyl compounds under acidic and oxidative conditions to yield the bicyclic pyrazolo[1,5-a]pyridine core.
Key reaction conditions include:
- Solvent: Ethanol containing acetic acid
- Temperature: Approximately 130 °C
- Atmosphere: Oxygen or air to facilitate oxidative dehydrogenation
- Reaction time: Around 18 hours
The general mechanism proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, forming an intermediate adduct. This intermediate undergoes oxidative dehydrogenation by molecular oxygen, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyridine ring system.
Table 1: Effect of Acid Equivalents and Atmosphere on Yield of Pyrazolo[1,5-a]pyridine (Representative Data)
| Entry | Molar Equiv. Acid | Atmosphere | Percent Yield |
|---|---|---|---|
| 1 | 2 (Acetic Acid) | Air | 34% |
| 2 | 4 (Acetic Acid) | Air | 52% |
| 3 | 6 (Acetic Acid) | Air | 74% |
| 4 | 6 (Acetic Acid) | Oxygen | 94% |
| 5 | 6 (Acetic Acid) | Argon | 6% |
| 6 | 1 (p-TSA) | Oxygen | 39% |
| 7 | 2 (p-TSA) | Oxygen | 41% |
| 8 | 1 (TFA) | Oxygen | 48% |
| 9 | 2 (TFA) | Oxygen | 55% |
This data indicates that the best yields are obtained under oxygen atmosphere with 6 equivalents of acetic acid, highlighting the importance of oxidative conditions and acid concentration for efficient cyclization.
Chemical Reactions Analysis
Pyrazolo[1,5-A]pyridin-2-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with aminopyrazoles and other reagents can lead to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium or copper, and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agents
Pyrazolo[1,5-A]pyridin-2-ylmethanamine is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. It has shown promise in the development of drugs targeting neurological disorders and inflammatory conditions. Research indicates that derivatives of this compound can function as effective inhibitors for various biological targets, potentially leading to new treatments for diseases such as tuberculosis and cancer .
Antitubercular Activity
Recent studies have highlighted the compound's role in developing antitubercular agents. For instance, pyrazolo[1,5-A]pyrimidine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis ATP synthase, which is crucial for bacterial survival . These compounds exhibit low cytotoxicity and promising activity against tuberculosis within macrophages, indicating their potential as new drug candidates against drug-resistant strains .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. The compound's ability to interact with specific enzymes allows researchers to explore cellular pathways and identify potential therapeutic targets. For example, studies have demonstrated its effectiveness in inhibiting certain kinases involved in cancer progression .
Material Science
Advanced Materials Development
The unique chemical structure of this compound enhances material properties, making it suitable for applications in material science. Researchers are investigating its use in creating advanced polymers and coatings that exhibit improved mechanical and thermal properties. This could lead to innovations in various industrial applications where enhanced material performance is critical .
Agricultural Chemistry
Agrochemical Development
In agricultural chemistry, this compound is being explored for its potential use in developing agrochemicals. Its application could lead to more effective pest control solutions that minimize environmental impact. Research into this compound derivatives aims to create safer and more efficient agricultural products .
Diagnostics
Diagnostic Assays
this compound is also being studied for its role in diagnostic assays. It can be utilized to detect specific biomolecules associated with various diseases, aiding in early diagnosis and monitoring of conditions such as cancer and infectious diseases. The compound's specificity and sensitivity make it a valuable tool in clinical diagnostics .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders and inflammatory conditions |
| Biochemical Research | Studies on enzyme inhibition and receptor binding mechanisms |
| Material Science | Development of advanced materials like polymers and coatings |
| Agricultural Chemistry | Potential use in agrochemicals for effective pest control |
| Diagnostics | Role in diagnostic assays for early disease detection |
Mechanism of Action
The mechanism of action of pyrazolo[1,5-A]pyridin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyrazolo[1,5-a]pyrimidines vs. Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyrimidines differ from pyrazolo[1,5-a]pyridines by replacing one nitrogen atom in the six-membered ring (pyrimidine) with a carbon (pyridine). This subtle change impacts hydrogen-bonding capabilities and electronic distribution. For example:
- Pyrazolo[1,5-a]pyrimidines (e.g., compounds 7–24 in ) often exhibit strong kinase inhibition (e.g., TTK, CDK2) due to their ability to mimic ATP in binding pockets .
- Pyrazolo[1,5-a]pyridines (e.g., Pyrazolo[1,5-A]pyridin-2-ylmethanamine) may prioritize interactions with hydrophobic regions or alternative enzyme domains, depending on substituents .
Table 1: Key Structural and Functional Differences
Pharmacological Activity and Potency
Kinase Inhibition
- Pyrazolo[1,5-a]pyrimidines : Compounds 15 and 16 () showed a 200-fold increase in PDE4 inhibition after cyclization of the primary amide. Their ATP-mimetic mechanism enables competitive binding to kinases like CDK2, halting tumor cell division .
Bioavailability and Toxicity
Table 2: Comparative Pharmacokinetic Profiles
Biological Activity
Pyrazolo[1,5-A]pyridin-2-ylmethanamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Target Interactions
this compound primarily acts as an inhibitor of Cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By binding to CDK2, the compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
The compound influences several biochemical pathways:
- Cell Cycle Regulation : Inhibition of CDK2 leads to alterations in the normal progression of the cell cycle.
- Gene Expression : It modulates the expression of genes involved in cellular metabolism and growth.
- Signaling Pathways : It affects signaling molecules like cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various cellular functions.
Enzyme Interactions
this compound interacts with various enzymes, influencing their activity through binding at active sites. This interaction can lead to either inhibition or activation of enzymatic functions, thereby modulating multiple biochemical pathways.
Transport and Distribution
The compound's bioavailability is influenced by its transport across cellular membranes, mediated by specific transporters and binding proteins. Its subcellular localization—primarily in the nucleus and mitochondria—affects its biological activity and therapeutic efficacy.
Anticancer Potential
Research has highlighted the anticancer properties of this compound. In vitro studies have shown that it preferentially targets checkpoint-deficient cancer cells while sparing normal cells. This selectivity is particularly advantageous for cancer therapy, as it minimizes damage to healthy tissues .
Other Biological Activities
The compound also exhibits:
- Antioxidant Activity : It has shown potential in scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens, including Mycobacterium tuberculosis .
Case Studies
-
Cancer Cell Line Study
A study involving HCT116 (p21+/+) and 80S14 (p21-/-) cell lines demonstrated that this compound selectively induced apoptosis in p21-deficient cells. This suggests its potential as a targeted therapy for specific cancer types where p21 is frequently downregulated . -
Antitubercular Activity
High-throughput screening identified derivatives of this compound with significant activity against Mycobacterium tuberculosis. These compounds demonstrated low cytotoxicity while effectively inhibiting bacterial growth within macrophages, indicating their potential as new antitubercular agents .
Data Summary
Q & A
Q. What are the common synthetic methodologies for preparing pyrazolo[1,5-a]pyridin-2-ylmethanamine derivatives?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclization reactions using precursors like 2H-pyrazol-3-ylamines. For example, 7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine is synthesized by refluxing 2H-pyrazol-3-ylamine derivatives with dicarbonyl compounds in pyridine, achieving yields of ~70% . One-pot, multi-step strategies using novel catalysts (e.g., acid/base systems) improve regioselectivity and reduce purification steps . Key reagents include aminopyrazoles and hydrazono-1,3-dicarbonyl compounds, with reaction conditions (solvent, temperature) critical for yield optimization .
Q. How are spectroscopic and analytical techniques applied to characterize this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : Used to confirm regiochemistry and substituent positions. For instance, NMR of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine shows distinct methyl group signals at δ 2.5–2.7 ppm .
- HRMS/Elemental Analysis : Validates molecular formulas. A derivative with formula showed HRMS [M+H]+ at 254.1039 (calcd. 254.1042) and elemental analysis within 0.3% error .
- HPLC : Assesses purity (>95% for bioactive intermediates) .
Q. What in vitro assays are employed to evaluate the biological activity of these compounds?
- Methodological Answer :
- Enzyme Inhibition : Pyrazolo[1,5-a]pyrimidines are screened against targets like PDE-4, CHK1, or CDK9 using fluorescence polarization or radiometric assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., S180 tumors) measure IC values, with derivatives showing activity in the µM range .
- Receptor Binding : Radioligand displacement assays (e.g., corticotropin-releasing factor receptor) determine values .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclization reactions be addressed during synthesis?
- Methodological Answer : Regioselectivity depends on precursor substitution and reaction conditions. For example:
- Substituent Effects : Polyfluoroalkyl groups on hydrazono-dicarbonyl precursors favor cyclization at specific positions (e.g., 5- vs. 7-substituted products) .
- Catalytic Control : Palladium catalysts (e.g., PdCl(PPh)) enable direct C–H arylation to access 2- or 4-substituted derivatives .
- Solvent Optimization : Pyridine promotes nucleophilic attack at the less hindered carbonyl group, directing regioselectivity .
Q. What strategies improve reaction yields in one-pot syntheses of pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
- Catalyst Design : Acidic catalysts (e.g., HCl or zeolites) enhance imine formation and cyclization efficiency, reducing side products .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 min vs. 5 h under conventional heating) .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) to minimize variability in IC measurements .
- Metabolic Stability Testing : Evaluate compounds in hepatocyte models to identify metabolites that may confound activity .
- Structural Confirmation : Re-synthesize disputed compounds and verify purity via HPLC/NMR to rule out impurities as activity drivers .
Q. What approaches are used to design structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
- Substituent Scanning : Systematically vary substituents at positions 2, 5, and 7. For example, trifluoromethyl groups at position 7 enhance kinase inhibition (e.g., ALK2 IC = 0.5 µM) .
- 3D-QSAR Modeling : CoMFA/CoMSIA models correlate steric/electronic properties with activity, guiding rational design .
- Crystallography : X-ray structures of compounds bound to targets (e.g., CDK2) identify critical hydrogen bonds or hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
